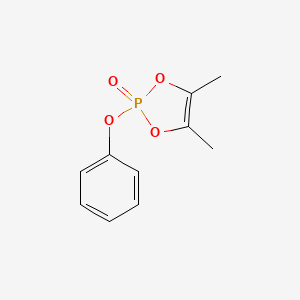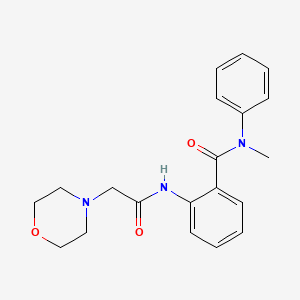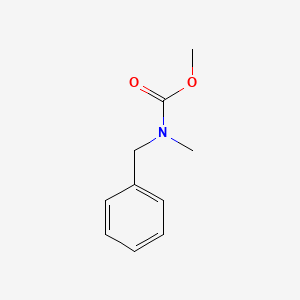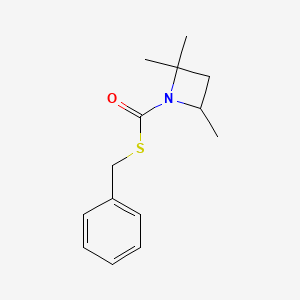
Sodium 4-chloro-2-cyclopentylphenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-chloro-2-cyclopentylphenate is an organic compound with the molecular formula C11H12ClNaO. It is a sodium salt derivative of 4-chloro-2-cyclopentylphenol. This compound is known for its unique structural features, which include a cyclopentyl ring attached to a chlorinated phenol group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 4-chloro-2-cyclopentylphenate can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-2-cyclopentylphenol with sodium hydroxide. The reaction typically occurs under basic conditions, where the hydroxide ion acts as a nucleophile, displacing the chlorine atom and forming the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-chloro-2-cyclopentylphenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It participates in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of strong bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Regeneration of 4-chloro-2-cyclopentylphenol.
Substitution: Formation of various substituted phenates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 4-chloro-2-cyclopentylphenate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of sodium 4-chloro-2-cyclopentylphenate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways. The compound’s effects are mediated through its ability to bind to active sites on proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-chloro-2-methylphenate
- Sodium 4-chloro-2-ethylphenate
- Sodium 4-chloro-2-propylphenate
Uniqueness
Sodium 4-chloro-2-cyclopentylphenate is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and influences its reactivity and interactions in chemical and biological systems .
Propriétés
Numéro CAS |
53404-20-9 |
|---|---|
Formule moléculaire |
C11H12ClNaO |
Poids moléculaire |
218.65 g/mol |
Nom IUPAC |
sodium;4-chloro-2-cyclopentylphenolate |
InChI |
InChI=1S/C11H13ClO.Na/c12-9-5-6-11(13)10(7-9)8-3-1-2-4-8;/h5-8,13H,1-4H2;/q;+1/p-1 |
Clé InChI |
DOIINNLYOZZSEN-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)C2=C(C=CC(=C2)Cl)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


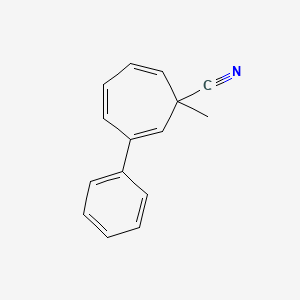
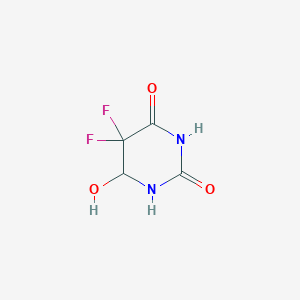
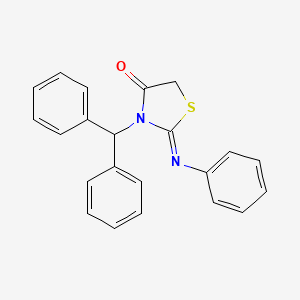
sulfanium bromide](/img/structure/B14632837.png)
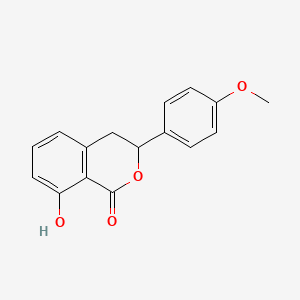


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
